molecular formula C15H26O B10779455 (1R,2R,5R,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol

(1R,2R,5R,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol

Cat. No.: B10779455
M. Wt: 222.37 g/mol
InChI Key: SVURIXNDRWRAFU-GGUBGCTKSA-N
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Description

(1R,2R,5R,7S,8R)-2,6,6,8-tetramethyltricyclo[53101,5]undecan-8-ol is a complex organic compound known for its unique tricyclic structure This compound is characterized by its multiple chiral centers and its significant steric hindrance, which contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5R,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, which forms the tricyclic core structure. Subsequent steps involve selective functionalization to introduce the hydroxyl group at the desired position. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the correct stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the reactions. Additionally, purification steps like crystallization or chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5R,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with lithium aluminum hydride can produce a hydrocarbon.

Scientific Research Applications

Chemistry

In synthetic chemistry, (1R,2R,5R,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol is used as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features may interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit properties such as anti-inflammatory or antimicrobial activity, which are valuable in developing new treatments.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism by which (1R,2R,5R,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, altering the activity of these targets and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,5R,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    (1R,2R,5R,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.

Uniqueness

The presence of the hydroxyl group in (1R,2R,5R,7S,8R)-2,6,6,8-tetramethyltricyclo[53101,5]undecan-8-ol makes it unique compared to its analogs

Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(1R,2R,5R,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol

InChI

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+,14-,15-/m1/s1

InChI Key

SVURIXNDRWRAFU-GGUBGCTKSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@@]13CC[C@@]([C@@H](C3)C2(C)C)(C)O

Canonical SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O

physical_description

Pale yellow to yellow green solid;  Sweet fruity cedar-like aroma

solubility

Slightly soluble in water
Soluble (in ethanol)

Origin of Product

United States

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